molecular formula C22H24BrN3O3S B3292257 4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide CAS No. 877648-17-4

4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B3292257
CAS No.: 877648-17-4
M. Wt: 490.4 g/mol
InChI Key: CAXQOLVADYXGQD-UHFFFAOYSA-N
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Description

The compound 4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide (CAS: 877648-17-4) is a sulfonamide derivative with a molecular formula of C₂₂H₂₄BrN₃O₃S and a molecular weight of 490.41 g/mol . Its structure features a brominated benzene sulfonamide core linked via an ethyl bridge to a furan-2-yl group and a 4-phenylpiperazine moiety.

Properties

IUPAC Name

4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O3S/c23-18-8-10-20(11-9-18)30(27,28)24-17-21(22-7-4-16-29-22)26-14-12-25(13-15-26)19-5-2-1-3-6-19/h1-11,16,21,24H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXQOLVADYXGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative. This can be achieved by reacting 1-bromo-4-phenylpiperazine with 2-furan-2-yl-ethylamine under appropriate conditions.

    Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This is typically done by reacting the piperazine derivative with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its piperazine moiety.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

    Chemical Biology: The compound is used as a tool to probe the function of specific proteins or enzymes in cells.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide group can also interact with various proteins, affecting their function.

Comparison with Similar Compounds

Fluorinated Piperazine Derivatives

Compound : 4-Bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide (CAS: 877648-56-1)

  • Molecular Formula : C₂₂H₂₃BrFN₃O₃S
  • Molecular Weight : 508.40 g/mol .
  • Key Differences: The 4-phenylpiperazine group in the parent compound is replaced with 4-(2-fluorophenyl)piperazine. The molecular weight increases by ~18 g/mol due to the fluorine substitution.

Dihydrobenzodioxine-Sulfonamide Analog

Compound : N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS: 877648-40-3)

  • Key Differences: The bromobenzene sulfonamide is replaced with a 2,3-dihydro-1,4-benzodioxine sulfonamide. The benzodioxine ring introduces two ether oxygen atoms, enhancing solubility in polar solvents compared to the brominated aromatic core .

Pyrimidine-Thioether Sulfonamide

Compound : N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide

  • Key Differences :
    • The furan and piperazine groups are absent; instead, a pyrimidine-thioether and piperidine moiety are present.
    • The pyrimidine ring enables π-π stacking interactions , while the thioether linkage may improve metabolic stability compared to the ethyl bridge in the parent compound .
    • The 4-methoxyphenyl group adds electron-donating properties, altering electronic distribution.

Thiazole-Based Sulfonamide

Compound : 4-Bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide

  • Molecular Formula : C₁₇H₁₄BrFN₂O₂S₂
  • Molecular Weight : 441.34 g/mol .
  • Key Differences :
    • The furan and piperazine are replaced with a thiazole ring and 3-fluorophenyl group.
    • Thiazole’s aromaticity and sulfur atom may enhance interactions with metal ions or cysteine residues in enzymes.
    • Reduced molecular weight (~49 g/mol less) suggests lower steric hindrance.

Structural and Functional Analysis

Electronic and Steric Effects

  • Heterocyclic Variations :
    • Furan (parent compound): Provides moderate electron-withdrawing effects and planar geometry.
    • Thiazole (CAS 877648-56-1): Enhances aromaticity and polarizability due to sulfur .
    • Pyrimidine (): Introduces nitrogen-rich π-systems for stronger target binding .

Hydrogen Bonding and Solubility

  • The parent compound’s sulfonamide group acts as a hydrogen bond donor/acceptor, critical for crystal packing and target interactions .
  • Dihydrobenzodioxine (CAS 877648-40-3) increases solubility in polar solvents via ether oxygens, whereas the brominated benzene core in the parent compound may reduce aqueous solubility .

Biological Activity

4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a furan ring, a piperazine moiety, and a sulfonamide group, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H24BrN3O3SC_{22}H_{24}BrN_{3}O_{3}S with a molecular weight of approximately 442.4 g/mol. Its structure can be described as follows:

Property Value
IUPAC Name4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Molecular FormulaC22H24BrN3O3S
Molecular Weight442.4 g/mol
CAS Number877648-17-4

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine moiety is particularly significant as it can modulate the activity of neurotransmitter receptors, potentially influencing neurological pathways. The sulfonamide group also plays a crucial role in its interaction with proteins, affecting their functions.

Antibacterial Activity

Sulfonamides are widely recognized for their antibacterial properties, primarily through the inhibition of folic acid synthesis in bacteria. Preliminary studies suggest that this compound may exhibit similar antibacterial effects, making it a candidate for further evaluation in antimicrobial therapy.

Anti-inflammatory and Anticancer Properties

Recent investigations indicate that this compound may also possess anti-inflammatory and anticancer activities. The presence of the furan ring and piperazine structure may contribute to these effects by modulating inflammatory pathways and inhibiting cancer cell proliferation .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds similar to this compound, providing insights into its potential applications.

Table: Comparison of Biological Activities

Compound Biological Activity Reference
4-bromo-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamideAntibacterial
5-bromo-N-[3-(4-methylbenzenesulfonyl)propane]-sulfonamideAnticancer
5-fluoro-N-[3-(furan-3-yl)-3-(methylbenzenesulfonyl)propane]-sulfonamideAntimicrobial

Q & A

Q. What are the critical steps in synthesizing 4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide, and how can yield/purity be optimized?

The synthesis involves sequential coupling of the sulfonamide core with bromophenyl, furan, and piperazine moieties. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Purity >95% is achievable with repeated crystallization .
  • Reaction monitoring : TLC or HPLC at each step ensures intermediate integrity. For example, monitor the disappearance of starting materials at λ = 254 nm .

Q. How can structural characterization be systematically performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent integration (e.g., bromophenyl protons at δ 7.3–7.5 ppm, furan protons at δ 6.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 544.08 for C₂₃H₂₃BrN₃O₃S) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What preliminary assays are recommended to assess biological activity?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 0.1–100 µM .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity for CNS targets .
  • Solubility screening : Measure logP via shake-flask method (anticipated logP ~3.5 due to bromine and sulfonamide groups) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution, piperazine ring variation) influence pharmacological activity?

  • Bromine vs. chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions but may reduce solubility. Compare IC₅₀ values in receptor-binding assays .
  • Piperazine substituents : Replace 4-phenylpiperazine with 4-benzylpiperazine to study steric effects on receptor selectivity. For example, benzyl groups may increase affinity for σ receptors .
  • Furan ring replacement : Substitute furan with thiophene to evaluate electronic effects on metabolic stability (CYP450 oxidation susceptibility) .

Q. How can contradictory data on biological activity across studies be resolved?

  • Purity validation : Re-test compounds using HPLC-MS to rule out impurities (e.g., residual starting materials) as confounding factors .
  • Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations .
  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites that may explain differential in vivo vs. in vitro results .

Q. What advanced techniques are suitable for studying receptor-ligand interactions?

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase IX) to map binding pockets. The sulfonamide group often coordinates with zinc ions in active sites .
  • Molecular dynamics simulations : Simulate binding stability (e.g., RMSD <2 Å over 100 ns trajectories) to compare with structural analogs .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to calculate affinity (KD) for receptors like 5-HT₁A .

Q. What strategies improve metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute labile furan with pyrazole (e.g., reduces CYP2D6-mediated oxidation) .
  • Prodrug design : Mask sulfonamide as a methyl ester to enhance bioavailability; hydrolyze in vivo to active form .
  • Deuterium incorporation : Replace hydrogen with deuterium at metabolically vulnerable positions (e.g., α to sulfonamide) to slow degradation .

Methodological Resources

  • Synthetic protocols : Optimized procedures from and .
  • Analytical workflows : NMR/MS parameters from and .
  • Biological assays : Dose-response frameworks from and .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide

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